molecular formula C22H23ClN2O2S B2479432 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate CAS No. 851128-05-7

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate

Cat. No. B2479432
M. Wt: 414.95
InChI Key: ASOYULXSXORWFW-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate is a chemical compound with the following properties:



  • Molecular formula : C~19~H~18~ClN~3~O~2~S

  • Molecular weight : Approximately 383.88 g/mol

  • CAS number : 851128-05-7



Molecular Structure Analysis

The molecular structure of 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate consists of a pyrazole ring, a chlorobenzoate group, and a tert-butyl substituent. The p-tolylthio group is attached to the pyrazole ring. The overall structure contributes to its chemical properties and potential biological activity.



Chemical Reactions Analysis

The compound may undergo various chemical reactions, including substitution, esterification, and nucleophilic reactions. Investigating its reactivity with different reagents and conditions would provide valuable insights.



Physical And Chemical Properties Analysis


  • Appearance : Solid crystalline powder

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)

  • Melting point : Not specified

  • Boiling point : Not specified

  • Stability : Stable under standard conditions

  • Other properties : Investigate its UV-Vis absorption, IR spectra, and other spectroscopic data.


Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized via multiple steps, involving nucleophilic aromatic displacement and solvent-free approaches as key steps for the formation of desired products. These compounds have been characterized through techniques like X-ray diffraction, confirming their structure and properties. For instance, the synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents involves a similar strategy, showcasing their potential in medicinal chemistry (Abonía et al., 2011).

Potential Antitumor Activity

Several compounds synthesized from similar strategies have been screened for their ability to inhibit human tumor cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia, indicating their potential use as antitumor agents. These compounds exhibited significant activity against a range of cancer cell lines, with notable GI(50) values, suggesting their promise in cancer therapy research (Abonía et al., 2011).

Application in Green Chemistry

Research on similar compounds includes the fixation of carbon dioxide and related small molecules, affording adducts as zwitterionic, bicyclic boraheterocycles. This demonstrates their utility in capturing and utilizing carbon dioxide, contributing to green chemistry solutions (Theuergarten et al., 2012).

Molecular Structure Analysis

The detailed molecular structure analysis of derivatives, through techniques like X-ray diffraction, offers insights into their chemical behavior and potential applications. For example, the structural analysis of 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol sheds light on its crystallography and potential for further application in synthesis and medicinal chemistry (Kamani et al., 2019).

Ligand Chemistry

Some derivatives are utilized in ligand chemistry, demonstrating how the modification of these compounds can lead to the creation of ligands for potential use in coordination chemistry and catalysis. This highlights their versatility and utility in developing new chemical reactions and materials (Grotjahn et al., 2002).

Safety And Hazards

Safety information is crucial for handling this compound. Consult safety data sheets (SDS) and follow proper laboratory practices. Potential hazards include skin and eye irritation, inhalation risks, and environmental impact.


Future Directions

Future research should focus on:



  • Biological activity : Investigate its potential as a drug candidate or bioactive compound.

  • Synthetic optimization : Develop efficient synthetic routes.

  • Toxicology : Assess its safety profile.

  • Structure-activity relationship (SAR) : Explore modifications for improved properties.


properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-14-10-12-16(13-11-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)17-8-6-7-9-18(17)23/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOYULXSXORWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate

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